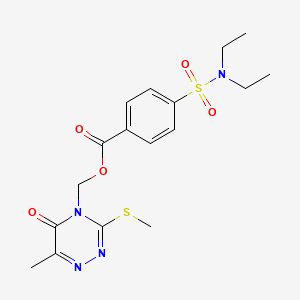

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate

描述

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate" features a 1,2,4-triazin-5-one core substituted with a methylthio group at position 3 and a methyl ester at position 6. The benzoate moiety at position 4 carries an N,N-diethylsulfamoyl group.

属性

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(diethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S2/c1-5-20(6-2)28(24,25)14-9-7-13(8-10-14)16(23)26-11-21-15(22)12(3)18-19-17(21)27-4/h7-10H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPXONNTBHZYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCN2C(=O)C(=NN=C2SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate typically involves a multi-step process. The general synthetic route includes:

Starting Materials: : Key starting materials include 6-methyl-1,2,4-triazine-3-thiol and 4-(N,N-diethylsulfamoyl)benzoic acid.

Condensation Reaction: : The methylthio group from 6-methyl-1,2,4-triazine-3-thiol undergoes a condensation reaction with the benzoic acid derivative, forming the intermediate compound.

Oxidation: : The intermediate then undergoes oxidation to yield the final product.

Reaction Conditions

Solvents such as dichloromethane or ethanol may be used.

Reactions are typically conducted at controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial synthesis may involve similar steps but optimized for large-scale production:

Continuous flow reactors to ensure efficient mixing and heat transfer.

Catalysts to accelerate reaction rates.

High-purity reagents to ensure product consistency and yield.

化学反应分析

Types of Reactions

Oxidation: : Undergoes oxidation to form sulfoxide or sulfone derivatives.

Reduction: : Reduction can yield various lower oxidation state products.

Substitution: : Nucleophilic substitution reactions on the benzoate ring or triazine moiety.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, sodium periodate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Ethanol, dichloromethane, and acetonitrile.

Major Products

Sulfoxides and sulfones from oxidation.

Substituted benzoates and triazines from substitution reactions.

科学研究应用

Chemistry

Catalysts: : Used as a ligand in catalysis due to its coordination potential.

Materials Science: : Incorporated into polymers for improved properties.

Biology

Biocides: : Its structural elements lend to potential biocidal activities, useful in antimicrobial research.

Enzyme Inhibition: : Studied for potential inhibition of certain enzymes.

Medicine

Pharmaceuticals: : Research into its applications as a drug intermediate.

Diagnostics: : Used in the development of diagnostic agents.

Industry

Agriculture: : Potential use as a pesticide due to its unique chemical properties.

Chemical Manufacturing: : Utilized in synthesizing other industrial chemicals.

作用机制

The compound's effects are mediated through interactions with various molecular targets:

Enzyme Inhibition: : The sulfonamide group is known for its ability to inhibit enzyme activity, particularly in bacterial cell wall synthesis.

Binding Affinity: : The triazine and benzoate moieties can bind to proteins, affecting their function and activity.

Pathways: : It may interfere with metabolic pathways by inhibiting key enzymes.

相似化合物的比较

Comparison with Structural Analogues

Core Heterocyclic Modifications

1,2,4-Triazin Derivatives

- Compound 51 (): Features a 1,2,4-triazin-3-yl group substituted with a 3-fluorophenyl moiety and a sulfamoyl-linked benzamide. Unlike the target compound, it lacks the methylthio and diethylsulfamoyl groups, resulting in lower lipophilicity (melting point: 266–268°C) .

1,3,5-Triazin Derivatives

- Metsulfuron-methyl (): A 1,3,5-triazine herbicide with a methoxy group and methyl substituent. The 1,3,5-triazine core exhibits greater metabolic stability than 1,2,4-triazin derivatives, though the target’s diethylsulfamoyl group may improve soil mobility .

Thiazolo-Triazol Derivatives

- 606960-49-0 (): Contains a thiazolo[3,2-b][1,2,4]triazol-6-one core.

Substituent Effects

Sulfamoyl Groups

- Diethylsulfamoyl (Target): The N,N-diethyl group enhances lipophilicity (logP ~3.2 estimated) and membrane permeability compared to unsubstituted sulfamoyl groups (e.g., in Compound 51, logP ~2.5) .

- Methanesulfonamide (): A simpler sulfonamide substituent in "122836-35-5" lacks the diethyl group, reducing steric hindrance but limiting bioavailability .

Aromatic Ester Modifications

Research Findings and Implications

Structural Stability : The methylthio group in the target compound likely enhances oxidative stability compared to arylthio analogues (e.g., ’s benzylthio derivatives) .

Solubility Trade-offs : The diethylsulfamoyl group improves lipid solubility but may reduce aqueous solubility, necessitating formulation adjustments for agrochemical use .

Synthetic Feasibility : The target’s synthesis likely parallels methods in (reflux conditions) and (sulfamoylation steps), though scalability requires optimization .

生物活性

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic molecule that has garnered interest due to its potential biological activities. This triazine derivative features a unique combination of functional groups that may confer distinct therapeutic properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and medicine.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 426.5 g/mol. The structure consists of a triazine core substituted with a methylthio group and a benzoate moiety linked to a sulfamoyl group, which enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 877648-79-8 |

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazine compounds exhibit significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anticancer Properties : Research indicates that triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in critical biochemical pathways, which could be leveraged for therapeutic applications.

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Enzymes : The triazine ring and the methylthio group can bind to active sites on enzymes, modifying their activity.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Recent studies have focused on various aspects of the biological activity of triazine derivatives:

-

Anticancer Activity :

- A study found that triazine derivatives exhibit cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer, with IC50 values ranging from 1.96 µM to 4.40 µM across different types of cancer cells .

- Mechanistic studies revealed that these compounds could increase levels of pro-apoptotic factors (C-caspase-3 and C-caspase-9) while decreasing anti-apoptotic factors (Bcl-2), indicating a shift towards apoptosis in treated cells .

-

Antimicrobial Efficacy :

- Triazine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. Further optimization of the chemical structure may enhance these properties.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other classes of compounds:

| Compound Type | Biological Activity | Structural Features |

|---|---|---|

| Triazole Derivatives | Antifungal, Antibacterial | Five-membered ring with nitrogen atoms |

| Sulfonamide Antibiotics | Antibacterial | Sulfonamide group attached to aromatic rings |

| Benzothiazole Compounds | Anticancer, Antimicrobial | Benzene ring fused with thiazole |

The unique combination of functional groups in this compound may allow for enhanced biological activity compared to other classes.

常见问题

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, including nucleophilic substitution and cyclization. Key steps include:

- Core triazole formation : React anthranilic acid derivatives with thiourea under reflux in ethanol (80°C, 12 hours) to form the triazole ring .

- Sulfamoyl group introduction : Use diethylamine and sulfamoyl chloride in anhydrous dichloromethane with triethylamine (TEA) as a catalyst (0°C to room temperature, 6 hours) .

- Esterification : Employ DCC/DMAP coupling in dry THF to attach the benzoate moiety (24 hours, nitrogen atmosphere) . Optimize purity via recrystallization (ethanol/water) and confirm yields (typically 60-75%) using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- 1H/13C NMR : Use DMSO-d6 or CDCl3 at 400 MHz to identify shifts for the methylthio group (δ ~2.5 ppm) and triazinone carbonyl (δ ~165 ppm) .

- High-resolution mass spectrometry (HRMS) : ESI+ mode to confirm molecular ion [M+H]+ and fragment patterns .

- FT-IR : Monitor carbonyl stretches (1680–1720 cm⁻¹) and sulfonamide S=O vibrations (1150–1350 cm⁻¹) .

Q. How is initial biological activity screening conducted?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .

- Enzyme inhibition : Test against acetylcholinesterase or COX-2 via spectrophotometric assays (e.g., Ellman’s method) .

Advanced Research Questions

Q. How can computational chemistry aid in understanding reactivity and binding mechanisms?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental redox potentials .

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., HDAC enzymes). Validate with MD simulations (GROMACS, 100 ns) .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response studies : Perform IC50/EC50 assays across 5–8 concentrations to clarify potency variations .

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism .

- Comparative SAR : Synthesize analogs (e.g., replacing methylthio with ethylthio) to isolate functional group contributions .

Q. How to design experiments evaluating enzyme inhibition kinetics?

- Steady-state kinetics : Vary substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).

- Pre-incubation protocols : Assess time-dependent inhibition by pre-treating enzymes with the compound (0–60 min) .

- IC50 vs. Ki : Differentiate using Cheng-Prusoff equation for reversible inhibitors .

Experimental Design & Data Analysis

Q. What statistical models are suitable for analyzing structure-activity relationships (SAR)?

- Multivariate regression : Correlate logP, polar surface area, and H-bond donors/acceptors with bioactivity data .

- PCA/clustering : Group compounds by electronic (NMR shifts) and steric (X-ray crystallography) descriptors .

Q. How to optimize reaction yields while minimizing byproducts?

- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst loadings (5–20 mol% TEA) .

- In situ monitoring : Use LC-MS to track intermediate formation and adjust reaction time dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。